molecular formula C11H16N2 B2544053 4-Methyl-3-(pyrrolidin-1-yl)aniline CAS No. 710351-71-6

4-Methyl-3-(pyrrolidin-1-yl)aniline

Cat. No.: B2544053
CAS No.: 710351-71-6
M. Wt: 176.263
InChI Key: SUFHFYIZWSAJQL-UHFFFAOYSA-N
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Description

4-Methyl-3-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C11H16N2 It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(pyrrolidin-1-yl)aniline typically involves the reaction of 4-methyl-3-nitroaniline with pyrrolidine. The nitro group is first reduced to an amine, followed by nucleophilic substitution with pyrrolidine. The reaction conditions often include the use of a solvent such as dimethylacetamide and a reducing agent like tin(II) chloride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the aniline or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

4-Methyl-3-(pyrrolidin-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the aniline moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in the design of new drugs and materials .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)aniline: Similar structure but lacks the methyl group at the 4-position.

    4-Methyl-3-(piperidin-1-yl)aniline: Similar structure but with a piperidine ring instead of pyrrolidine.

    4-Methyl-3-(morpholin-1-yl)aniline: Contains a morpholine ring instead of pyrrolidine.

Uniqueness

4-Methyl-3-(pyrrolidin-1-yl)aniline is unique due to the presence of both the methyl group and the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The combination of these features can result in distinct properties compared to its analogs .

Properties

IUPAC Name

4-methyl-3-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFHFYIZWSAJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture containing (2-methyl-5-nitrophenyl)pyrrolidine in methanol with catalytic amount of 10% Pd/C was hydrogenated to yield 4-methyl-3-pyrrolidinylphenylamine.
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